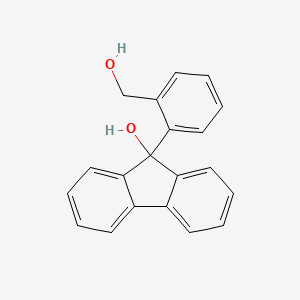
9-(2-(Hydroxymethyl)phenyl)-9-fluorenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is an organic compound that features a fluorenol backbone with a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9-(2-(Hydroxymethyl)phenyl)-9-fluorenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
Phenol Derivatives: Compounds with hydroxymethyl groups attached to phenol rings, which are used in various chemical reactions and applications.
Uniqueness
9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is unique due to its specific structural features, which combine the properties of fluorenol and hydroxymethylphenyl groups
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
9-[2-(hydroxymethyl)phenyl]fluoren-9-ol |
InChI |
InChI=1S/C20H16O2/c21-13-14-7-1-4-10-17(14)20(22)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12,21-22H,13H2 |
InChI Key |
XNBONXYQRQYUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















